

A Technical Guide to 1-Boc-2-piperidone: Properties and Synthesis

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Compound of Interest

Compound Name: 1-Boc-2-Piperidone

Cat. No.: B118031

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This guide provides an in-depth overview of **1-Boc-2-piperidone** (also known as N-Boc-2-piperidone), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its fundamental chemical properties and provides a detailed protocol for its laboratory synthesis.

Core Chemical Data

1-Boc-2-piperidone, with the CAS Number 85908-96-9, is a derivative of piperidone featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom.^[1] This protecting group is crucial in synthetic organic chemistry as it is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.^[2] The presence of both the lactam functionality and the Boc group influences its chemical reactivity, making it a versatile building block.^[2]

The quantitative properties of **1-Boc-2-piperidone** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1][3][4]
Molecular Weight	199.25 g/mol	[3][4][5]
Appearance	White to off-white or light yellow solid/oil	[1][6]
Melting Point	29-37 °C	[3][5][7]
Boiling Point	110 °C at 0.1 mmHg	[5][6]
CAS Number	85908-96-9	[1][3][4]

Experimental Protocol: Synthesis of 1-Boc-2-piperidone

The following protocol describes a common method for the synthesis of **1-Boc-2-piperidone** from 2-piperidone. The procedure involves the protection of the secondary amine in the 2-piperidone ring with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[2][6]

Materials:

- 2-Piperidone
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Ethyl acetate
- Petroleum ether
- 1 M Potassium bisulfate (KHSO₄) solution

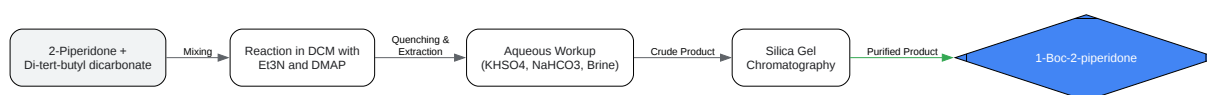
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Silica gel for column chromatography

Procedure:

- To a solution of piperidin-2-one (1 equivalent) in dichloromethane (DCM), sequentially add triethylamine (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents).[6]
- Add di-tert-butyl dicarbonate (1.5 equivalents) to the reaction mixture.[6]
- Stir the reaction mixture at room temperature for 3 hours.[6]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, remove the solvent by distillation under reduced pressure.[6]
- Dissolve the residue in ether and wash with 1 M KHSO_4 solution, saturated NaHCO_3 solution, and brine.[6]
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:7 v/v) as the eluent to afford **1-Boc-2-piperidone** as a light yellow oil.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Boc-2-piperidone**.



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